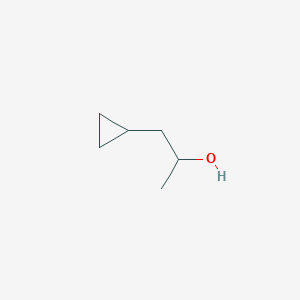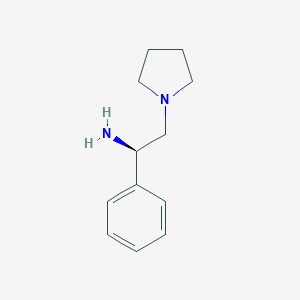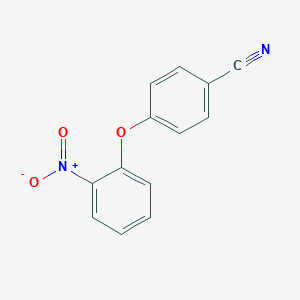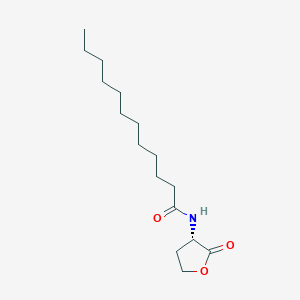
N-dodecanoyl-L-Homoserine lactone
Overview
Description
N-dodecanoyl-L-Homoserine lactone (C12-HSL) belongs to the N-acyl-homoserine lactone (AHL) family. These small diffusible signaling molecules play a crucial role in quorum sensing , a communication mechanism among bacteria. Quorum sensing allows bacteria to coordinate gene expression and regulate cellular processes based on population density .
Mechanism of Action
Target of Action
N-dodecanoyl-L-Homoserine lactone (C12-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . The primary targets of this compound are gram-negative bacteria such as Echerichia and Salmonella . AHLs play a crucial role in regulating gene expression in these bacteria .
Mode of Action
The interaction of C12-HSL with its bacterial targets results in a process known as quorum sensing . This is a mechanism of cell-to-cell communication among bacteria that allows them to monitor their population density and coordinate their behavior accordingly . When the population density reaches a certain threshold, the AHLs trigger the expression of specific genes, leading to changes in bacterial behavior .
Biochemical Pathways
The AHLs, including C12-HSL, affect various biochemical pathways in bacteria. One of the key pathways influenced by AHLs is the production of virulence factors . In addition, AHLs are involved in biofilm formation , a process that enhances the survival and resistance of bacteria to antibiotics .
Pharmacokinetics
It’s known that ahls are small, diffusible molecules that can easily penetrate bacterial cell membranes .
Result of Action
The action of C12-HSL leads to significant molecular and cellular effects in bacteria. By regulating gene expression, C12-HSL can influence various bacterial behaviors, including virulence, biofilm formation, and antibiotic resistance . These changes can have significant implications for bacterial survival and pathogenicity .
Action Environment
The action, efficacy, and stability of C12-HSL can be influenced by various environmental factors. For instance, the process of quorum sensing is highly dependent on the population density of bacteria . Additionally, factors such as pH, temperature, and the presence of other microbial species can also affect the stability and activity of AHLs .
Preparation Methods
Synthetic Routes:: C12-HSL can be synthesized through various routes. One common method involves the condensation of dodecanoic acid L-homoserine lactone . The reaction typically occurs under acidic conditions, resulting in the formation of C12-HSL.
Industrial Production:: While industrial-scale production methods may vary, chemical synthesis remains the primary approach for obtaining C12-HSL. Researchers and manufacturers optimize reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Reactions Undergone:: C12-HSL participates in several chemical reactions, including:
Hydrolysis: Cleavage of the lactone ring.
Oxidation: Oxidative processes that modify the acyl chain.
Substitution: Substitution reactions at various positions.
Reduction: Reduction of the carbonyl group.
Hydrolysis: Acidic or enzymatic hydrolysis.
Oxidation: Oxidants such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of suitable catalysts.
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products:: The primary product of C12-HSL hydrolysis is dodecanoic acid , while oxidation and substitution reactions yield various derivatives.
Scientific Research Applications
C12-HSL’s impact extends across multiple fields:
Microbiology: It influences bacterial behavior, virulence, and biofilm formation.
Medicine: Researchers explore its potential as an anti-virulence drug.
Biotechnology: C12-HSL-based biosensors detect bacterial quorum sensing.
Comparison with Similar Compounds
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILLZMOKUUPJSL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299632 | |
| Record name | N-Dodecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137173-46-7 | |
| Record name | N-Dodecanoyl-L-homoserine lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137173-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Dodecanoyl-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


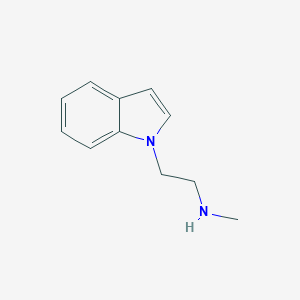
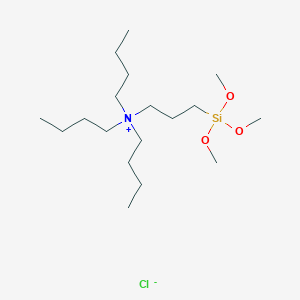
![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)
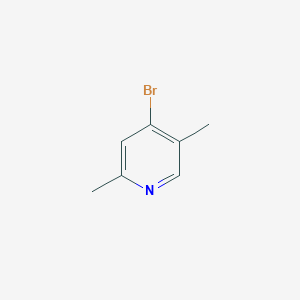

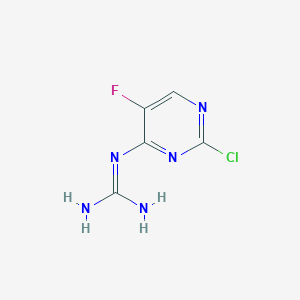
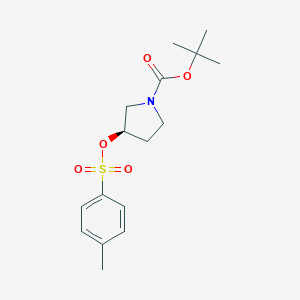
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)
